3-(Bromomethyl)-7-fluoro-1-benzothiophene

Lipophilicity Metabolic Stability Drug Design

This 7-fluorobenzothiophene features a reactive 3-bromomethyl group for SN2/cross-coupling and a fluorine atom that improves metabolic stability (LogP 3.76) for CNS drug discovery. Ideal for HDAC inhibitor synthesis and DEL library construction, it enables precise heterocyclic functionalization unattainable with non-fluorinated analogs.

Molecular Formula C9H6BrFS
Molecular Weight 245.11 g/mol
Cat. No. B12316671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-7-fluoro-1-benzothiophene
Molecular FormulaC9H6BrFS
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)SC=C2CBr
InChIInChI=1S/C9H6BrFS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2
InChIKeyWMPVWVRMDCAQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-7-fluoro-1-benzothiophene: A Differentiated Benzothiophene Building Block for Medicinal Chemistry and Chemical Biology


3-(Bromomethyl)-7-fluoro-1-benzothiophene (CAS 102246-36-6) is a heteroaromatic compound belonging to the benzo[b]thiophene class, characterized by a bromomethyl substituent at the 3-position and a fluorine atom at the 7-position of the fused bicyclic system [1]. This specific substitution pattern is designed to enhance both synthetic utility and biological profile; the bromomethyl group provides a versatile electrophilic handle for nucleophilic displacement and cross-coupling reactions, while the fluorine atom modulates key physicochemical properties including lipophilicity (LogP = 3.76) and metabolic stability .

Why 3-(Bromomethyl)-7-fluoro-1-benzothiophene Cannot Be Interchanged with Unsubstituted or Differently Halogenated Benzothiophene Analogs


The precise regiochemistry of substitution on the benzothiophene core dictates both the compound's reactivity in downstream synthetic transformations and its ultimate biological activity. Unsubstituted benzothiophenes lack the reactive bromomethyl group necessary for efficient conjugation to pharmacophores or solid supports. Analogs with halogenation at alternative positions (e.g., 5‑chloro) or without fluorine present divergent physicochemical profiles, leading to altered metabolic stability, target binding, and overall in vivo performance. Substituting 3-(Bromomethyl)-7-fluoro-1-benzothiophene with a generic benzothiophene building block will likely compromise the synthetic yield, purity, or biological outcome of the intended research program.

Quantitative Differentiation of 3-(Bromomethyl)-7-fluoro-1-benzothiophene Against Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and 5‑Chloro Analogs

The 7‑fluoro substitution in 3-(Bromomethyl)-7-fluoro-1-benzothiophene significantly increases lipophilicity compared to the non-fluorinated analog and the 5‑chloro derivative. This difference in LogP influences membrane permeability and plasma protein binding, which are critical parameters in early-stage drug discovery .

Lipophilicity Metabolic Stability Drug Design

Unique Fluorine-Driven Reactivity Profile for SNAr and Cross-Coupling

The electron-withdrawing fluorine atom at the 7‑position activates the benzothiophene ring towards nucleophilic aromatic substitution (SNAr) while simultaneously deactivating it towards electrophilic attack. This dual effect is absent in non-fluorinated analogs and is distinct from the effects of chlorine substitution .

Organic Synthesis Cross-Coupling Electrophilic Substitution

Improved Metabolic Stability via Fluorine Blockade of Oxidative Metabolism

Fluorination at the 7‑position of benzothiophene is a validated strategy to block cytochrome P450‑mediated oxidative metabolism, a major clearance pathway for unsubstituted benzothiophenes. This class‑level inference is supported by studies demonstrating enhanced stability of 7‑fluorobenzothiophene‑based HDAC inhibitors compared to non-fluorinated counterparts [1].

Metabolic Stability CYP Inhibition Fluorine Effect

Potential for HDAC Inhibitory Activity Comparable to Established 7-Fluorobenzothiophene Hydroxamates

The 7‑fluorobenzothiophene scaffold has been identified as an efficient anchoring fragment for histone deacetylase (HDAC) inhibitors. While 3-(Bromomethyl)-7-fluoro-1-benzothiophene itself is an intermediate, its structural similarity to potent HDAC inhibitors suggests that derivatives built from this core may achieve IC₅₀ values in the low nanomolar range [1].

HDAC Inhibition Cancer Therapeutics Epigenetics

Optimal Application Scenarios for 3-(Bromomethyl)-7-fluoro-1-benzothiophene Based on Validated Differentiation Evidence


Synthesis of Fluorinated HDAC Inhibitors with Optimized Pharmacokinetics

Use 3-(Bromomethyl)-7-fluoro-1-benzothiophene as a key intermediate to introduce the 7‑fluorobenzothiophene anchor into hydroxamic acid‑based HDAC inhibitors. The fluorine atom enhances metabolic stability and binding potency, as demonstrated in the development of low‑nanomolar HDAC1 inhibitors [1]. This scaffold is particularly valuable for fragment‑based drug discovery programs aiming to improve ligand efficiency.

Construction of Novel Chemical Probes via Orthogonal Functionalization

Leverage the orthogonal reactivity of the 3‑bromomethyl group (for nucleophilic substitution or cross‑coupling) and the fluorine‑activated aryl ring (for SNAr) to synthesize complex, polyfunctionalized benzothiophenes for chemical biology applications. This dual reactivity is not achievable with non-fluorinated or differently halogenated benzothiophene analogs [1].

Development of Metabolically Stable CNS-Penetrant Drug Candidates

The calculated LogP of 3.76 falls within the range associated with favorable blood‑brain barrier penetration. Incorporate this building block into CNS drug discovery programs where the combination of metabolic stability (via 7‑fluoro blockade) and appropriate lipophilicity is critical for achieving adequate brain exposure [1].

Generation of Patent‑Differentiated Benzothiophene Libraries for Lead Optimization

Employ 3-(Bromomethyl)-7-fluoro-1-benzothiophene as a central scaffold for parallel synthesis or DNA‑encoded library (DEL) construction. The unique 7‑fluoro substitution pattern provides a clear structural differentiator from prior art benzothiophene libraries, facilitating the generation of novel intellectual property in competitive therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-7-fluoro-1-benzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.